molecular formula C33H58N2O3 B10799348 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate

Cat. No.: B10799348
M. Wt: 530.8 g/mol
InChI Key: ZPGAXLXJOCZLCU-FLFWOSPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HAPC-Chol is synthesized through a series of chemical reactions involving cholesterol and various reagents. The synthesis typically involves the following steps :

    Cholesterol Activation: Cholesterol is first activated by reacting with a suitable reagent to introduce a reactive group.

    Carbamate Formation: The activated cholesterol is then reacted with 3-((2-hydroxyethyl)amino)propylamine to form the carbamate linkage.

    Hydroiodide Formation: The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.

The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of HAPC-Chol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

HAPC-Chol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of HAPC-Chol with modified functional groups, which can be used for different applications in drug delivery and gene therapy .

Mechanism of Action

HAPC-Chol exerts its effects by forming liposomes that can encapsulate and deliver therapeutic agents into cells. The cationic nature of HAPC-Chol allows it to interact with the negatively charged cell membranes, facilitating the uptake of the liposomes into the cells . Once inside the cells, the liposomes release their payload, which can include siRNA, drugs, or other therapeutic agents. The released agents then exert their effects by targeting specific molecular pathways and cellular processes .

Comparison with Similar Compounds

HAPC-Chol is compared with other cationic cholesterol derivatives, such as:

    N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol): Similar to HAPC-Chol, OH-Chol is used in the formation of liposomes for drug delivery.

    Cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol): Another cationic cholesterol derivative used in liposome formation.

The uniqueness of HAPC-Chol lies in its specific chemical structure, which provides enhanced stability and efficiency in forming liposomes for drug delivery and gene therapy applications .

Properties

Molecular Formula

C33H58N2O3

Molecular Weight

530.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate

InChI

InChI=1S/C33H58N2O3/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1

InChI Key

ZPGAXLXJOCZLCU-FLFWOSPYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C

Origin of Product

United States

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